methyl 6-chloro-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate methyl 6-chloro-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18631585
InChI: InChI=1S/C11H11ClO3S/c1-14-11(13)7-4-9(12)8-6-15-2-3-16-10(8)5-7/h4-5H,2-3,6H2,1H3
SMILES:
Molecular Formula: C11H11ClO3S
Molecular Weight: 258.72 g/mol

methyl 6-chloro-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate

CAS No.:

Cat. No.: VC18631585

Molecular Formula: C11H11ClO3S

Molecular Weight: 258.72 g/mol

* For research use only. Not for human or veterinary use.

methyl 6-chloro-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate -

Specification

Molecular Formula C11H11ClO3S
Molecular Weight 258.72 g/mol
IUPAC Name methyl 6-chloro-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate
Standard InChI InChI=1S/C11H11ClO3S/c1-14-11(13)7-4-9(12)8-6-15-2-3-16-10(8)5-7/h4-5H,2-3,6H2,1H3
Standard InChI Key PUXFBWBECGLVIS-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC2=C(COCCS2)C(=C1)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a benzoxathiepine scaffold, a seven-membered ring system combining a benzene moiety with a thiepine ring (containing one sulfur atom). The chlorine substituent at the 6-position and the methyl carboxylate group at the 8-position introduce steric and electronic effects that influence its reactivity. The sulfur atom contributes to the compound’s polarity, while the ester group enhances solubility in organic solvents .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₁ClO₃S
Molecular Weight258.72 g/mol
CAS Number2891597-55-8
StabilityStable under standard conditions

Applications in Research and Industry

Role as a Synthetic Intermediate

The compound’s reactive sites—the chlorine atom, ester group, and sulfur heteroatom—make it a valuable precursor for derivatization. Key applications include:

  • Pharmaceutical Intermediates: Serving as a scaffold for molecules targeting inflammation or pain pathways.

  • Material Science: Functionalization for sulfur-containing polymers with unique electronic properties.

Industrial Utilization

CompoundKey Structural FeaturesPotential Applications
Methyl 6-chloro-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylateChlorine, ester, saturated thiepine ringAnti-inflammatory intermediates
Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylateKetone, unsaturated thiazine ringEnzyme inhibition

Comparison with Related Benzoxathiepine Derivatives

Functional Group Impact

The chlorine atom’s electronegativity increases the compound’s susceptibility to nucleophilic aromatic substitution, contrasting with hydrogen or methyl substituents in analogs. Similarly, the ester group’s hydrolytic lability enables facile conversion to carboxylic acids or amides, broadening derivatization scope .

Pharmacophore Optimization

Replacing the sulfur atom with oxygen (yielding a benzoxepine) or nitrogen (benzazepine) alters electron distribution and binding affinities. Such modifications are critical in drug design to enhance target selectivity or reduce off-target effects.

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